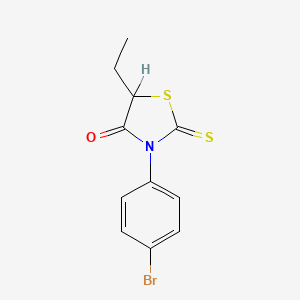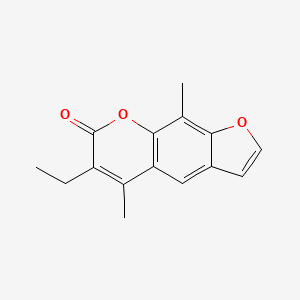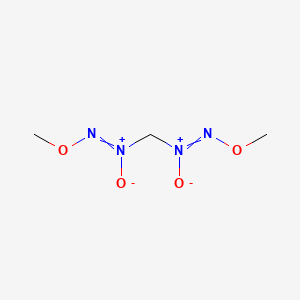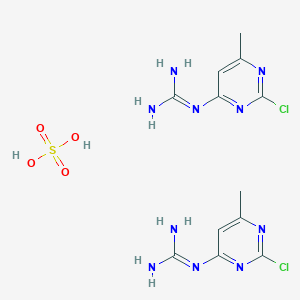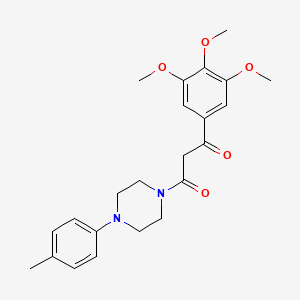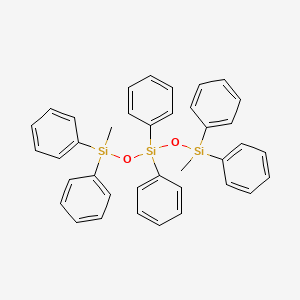
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two phenyl groups and one methyl group. This compound is part of the broader class of trisiloxanes, which are known for their applications in various fields due to their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane typically involves the reaction of hexaphenyldisiloxane with methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Hexaphenyldisiloxane and methyltrichlorosilane.
Catalyst: A suitable catalyst, often a platinum-based compound.
Reaction Conditions: Inert atmosphere, controlled temperature, and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted trisiloxanes, depending on the reaction conditions and reagents used.
科学的研究の応用
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
作用機序
The mechanism by which 1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but with methyl groups instead of phenyl groups.
1,1,3,3,5,5-Hexaphenylcyclotrisiloxane: Contains a cyclic structure with similar phenyl groups.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: A cyclic compound with methyl groups.
Uniqueness
1,5-Dimethyl-1,1,3,3,5,5-hexaphenyltrisiloxane is unique due to its combination of phenyl and methyl groups, which confer specific chemical and physical properties. This combination allows for enhanced stability, making it suitable for various high-performance applications in both research and industry.
特性
CAS番号 |
32243-66-6 |
|---|---|
分子式 |
C38H36O2Si3 |
分子量 |
608.9 g/mol |
IUPAC名 |
bis[[methyl(diphenyl)silyl]oxy]-diphenylsilane |
InChI |
InChI=1S/C38H36O2Si3/c1-41(33-21-9-3-10-22-33,34-23-11-4-12-24-34)39-43(37-29-17-7-18-30-37,38-31-19-8-20-32-38)40-42(2,35-25-13-5-14-26-35)36-27-15-6-16-28-36/h3-32H,1-2H3 |
InChIキー |
LYJRJQPPJDXSBG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


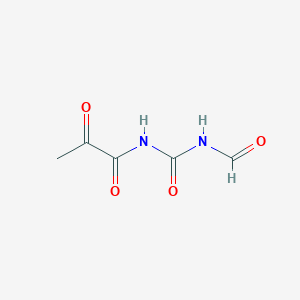
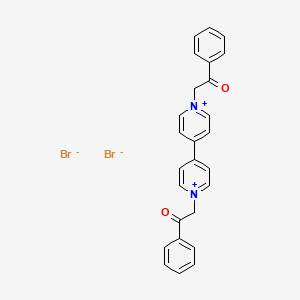

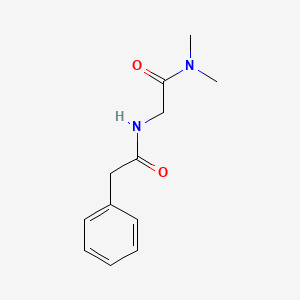
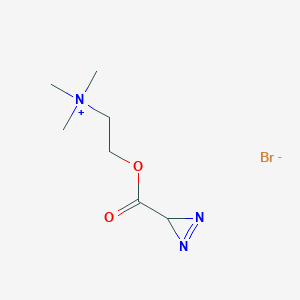
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
